2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL

Descripción general

Descripción

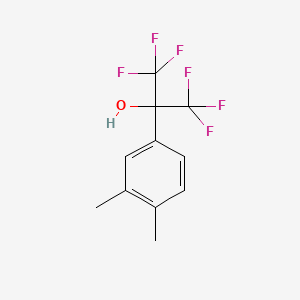

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL is an organic compound characterized by the presence of a hexafluoropropanol group attached to a dimethylphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with hexafluoroacetone. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

Oxidation: The major products include ketones and aldehydes.

Reduction: The major products include alcohols and alkanes.

Substitution: The major products depend on the specific substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

Role in Organic Synthesis

2-(3,4-Dimethylphenyl)hexafluoroisopropanol is primarily utilized as a solvent and reagent in organic synthesis. Its unique properties allow for enhanced reaction conditions that lead to improved yields and selectivity in chemical reactions.

1.1. Friedel-Crafts Reactions

One of the notable applications of this compound is in Friedel-Crafts alkylation reactions. The compound acts as a solvent that stabilizes reactive carbocations, facilitating the alkylation of aromatic compounds. This process has been shown to yield higher selectivity and efficiency compared to traditional solvents .

1.2. Synthesis of Industrial Compounds

The compound serves as a precursor in the synthesis of high-value industrial chemicals such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and 4,4'-(hexafluoroisopropenyl)diphthalic acid. These compounds are used in the production of high-performance polymers and resins . The use of this compound in these syntheses ensures high yields (up to 91%) and purity, addressing common challenges in industrial chemical production .

Catalytic Applications

The compound has been investigated for its catalytic properties in various chemical transformations:

2.1. Catalysis in Organic Reactions

Research indicates that this compound can enhance the efficiency of catalytic reactions involving metal ions. For instance, it has been used effectively with catalysts such as Co²⁺ and Mn²⁺ to promote oxidation reactions that yield valuable intermediates .

2.2. Nucleophilic Reactions

The compound has shown promise in nucleophilic ring-opening reactions of cyclopropanes when used as a solvent. The stabilization of transition states leads to improved reaction kinetics and product yields . This application is particularly relevant for synthesizing complex organic molecules.

Therapeutic Potential

Emerging studies suggest that derivatives of hexafluoroisopropanol may possess biological activity that could be harnessed for therapeutic purposes:

3.1. Anticancer Activity

Preliminary investigations have indicated that compounds related to this compound exhibit significant antitumor activity against various cancer cell lines. For example, studies conducted by the National Cancer Institute revealed promising results regarding cell growth inhibition .

3.2. Drug Development

The drug-like properties of hexafluoroisopropanol derivatives are being evaluated for their potential use in developing new synthetic agents with biological activity . This aspect opens avenues for research into pharmaceuticals targeting specific diseases.

Mecanismo De Acción

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL involves its interaction with specific molecular targets and pathways. The hexafluoropropanol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

- 2-(3,4-Dimethylphenyl)-1,1,1,3,3-pentafluoropropan-2-ol

- 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropane

Uniqueness

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL is unique due to the presence of six fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced stability, and unique reactivity compared to similar compounds with fewer fluorine atoms.

Actividad Biológica

2-(3,4-Dimethylphenyl)hexafluoroisopropanol (HFIP) is a fluorinated alcohol known for its unique solvent properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its ability to influence biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its hexafluoroisopropanol structure, which contributes to its distinct chemical behavior. The presence of fluorine atoms enhances lipophilicity and hydrogen bonding capabilities, making it an effective solvent for various organic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Solvent Effects : HFIP is known to stabilize reactive intermediates in organic reactions, which can lead to increased yields and selectivity in drug synthesis. Its polar characteristics facilitate interactions with biomolecules.

- Inhibition of Enzymatic Activity : Research indicates that HFIP can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Anticancer Properties : Preliminary studies suggest that compounds derived from or related to HFIP exhibit cytotoxic effects on various cancer cell lines. These effects may be due to enhanced cellular uptake and interaction with specific molecular targets.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu cells. The compound's mechanism involved apoptosis induction through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Another investigation revealed that HFIP could inhibit AChE and BuChE effectively. The inhibition was linked to conformational changes in the enzyme structure upon binding with HFIP, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .

- Synthetic Applications : HFIP's role as a solvent in organic reactions has been extensively studied. It has been shown to promote the synthesis of complex molecules by stabilizing transition states and intermediates, thus improving overall reaction efficiency .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLQAOJQQSJPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.